4-Fluorobenzene-1,3-dioyl dichloride
Overview
Description
4-Fluorobenzene-1,3-dioyl dichloride is a chemical compound with the molecular formula C8H3Cl2FO2 and a molecular weight of 221.01 g/mol . It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,3-dioyl dichloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoroisophthalic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C8H5FO4+2SOCl2→C8H3Cl2FO2+2SO2+2HCl
This method yields this compound with high purity and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzene-1,3-dioyl dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 4-fluoroisophthalic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed:
Substitution Reactions: Formation of 4-fluoroisophthalamides or 4-fluoroisophthalates.
Hydrolysis: Formation of 4-fluoroisophthalic acid.
Scientific Research Applications
4-Fluorobenzene-1,3-dioyl dichloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the development of fluorescent probes and labeling agents for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorobenzene-1,3-dioyl dichloride involves its reactivity towards nucleophiles due to the presence of electron-withdrawing chlorine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds and structures .
Comparison with Similar Compounds
4-Fluoroisophthalic Acid: Similar in structure but lacks the chlorine atoms.
4-Fluorobenzoyl Chloride: Contains only one carbonyl chloride group.
4-Fluorophthalic Anhydride: Contains an anhydride functional group instead of carbonyl chlorides.
Uniqueness: 4-Fluorobenzene-1,3-dioyl dichloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .
Properties
IUPAC Name |
4-fluorobenzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO2/c9-7(12)4-1-2-6(11)5(3-4)8(10)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQOFIVDXNZKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613530 | |
Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-94-6 | |
Record name | 4-Fluoro-1,3-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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